molecular formula C9H11NO2 B1606658 1-Nitro-2-propylbenzene CAS No. 7137-54-4

1-Nitro-2-propylbenzene

Cat. No.: B1606658
CAS No.: 7137-54-4
M. Wt: 165.19 g/mol
InChI Key: UGAXDAGIKIVCQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-propylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by nitration. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-propylbenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Oxidation: The propyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under elevated temperatures and pressures.

Major Products:

    Reduction: 1-Amino-2-propylbenzene.

    Oxidation: 1-Nitro-2-propylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-2-propylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a model compound in studying electrophilic aromatic substitution reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-2-propylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the presence of the propyl group can influence the reactivity and orientation of subsequent substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Nitro-2-methylbenzene (o-Nitrotoluene): Similar structure but with a methyl group instead of a propyl group.

    1-Nitro-2-ethylbenzene (o-Nitroethylbenzene): Similar structure but with an ethyl group instead of a propyl group.

    1-Nitro-2-isopropylbenzene (o-Nitroisopropylbenzene): Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness: 1-Nitro-2-propylbenzene is unique due to the specific positioning of the nitro and propyl groups, which influences its chemical reactivity and potential applications. The propyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in various chemical reactions compared to its methyl and ethyl analogs.

Properties

IUPAC Name

1-nitro-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXDAGIKIVCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221568
Record name 1-Nitro-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7137-54-4
Record name 1-Nitro-2-propylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7137-54-4
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Record name 1-Nitro-2-propylbenzene
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Record name 1-Nitro-2-propylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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